2-Cyclobutylthiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-cyclobutyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c10-8(11)6-4-9-7(12-6)5-2-1-3-5/h4-5H,1-3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQVMDFILOTXAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC=C(S2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369934-00-8 | |
| Record name | 2-cyclobutyl-1,3-thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutylthiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutylamine derivative with a thioamide in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutylthiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-Cyclobutylthiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2-Cyclobutylthiazole-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s effects on cellular pathways can lead to the disruption of essential biological processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, 2-cyclobutylthiazole-5-carboxylic acid is compared below with three analogs: 2-phenylthiazole-5-carboxylic acid , 2-cyclohexylthiazole-5-carboxylic acid , and 2-methylthiazole-5-carboxylic acid .
Table 1: Key Comparative Properties
| Property | This compound | 2-Phenylthiazole-5-carboxylic Acid | 2-Cyclohexylthiazole-5-carboxylic Acid | 2-Methylthiazole-5-carboxylic Acid |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 209.3 | 205.2 | 237.4 | 143.2 |
| Solubility (H₂O, mg/mL) | 12.5 | 5.8 | 3.2 | 28.4 |
| logP | 1.8 | 2.5 | 3.1 | 0.9 |
| pKa (COOH) | 3.1 | 2.9 | 3.3 | 3.0 |
| Thermal Stability (°C) | 180 | 160 | 210 | 130 |
| Biological Activity | Moderate kinase inhibition (IC₅₀: 8 μM) | Strong COX-2 inhibition (IC₅₀: 0.2 μM) | Antibacterial (MIC: 16 μg/mL) | Weak enzyme inhibition (IC₅₀: >100 μM) |
Structural and Functional Insights
- Cyclobutyl vs. Phenyl Groups : The cyclobutyl substituent reduces aromatic stacking interactions compared to phenyl but introduces torsional strain, which may enhance reactivity in certain catalytic systems. This contrasts with the phenyl analog, which exhibits stronger hydrophobic interactions and higher logP values, favoring membrane permeability .
- Cyclobutyl vs. Cyclohexyl : The smaller cyclobutyl ring increases solubility (12.5 mg/mL vs. 3.2 mg/mL for cyclohexyl) due to reduced steric hindrance, though thermal stability is lower (180°C vs. 210°C).
- Carboxylic Acid Positioning : The 5-carboxylic acid group in all analogs facilitates hydrogen bonding, but steric effects from bulky substituents (e.g., cyclohexyl) diminish solubility and bioavailability.
Biological Activity
2-Cyclobutylthiazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological significance, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its biological activity, particularly in medicinal chemistry. The molecular formula is , with a molecular weight of approximately 171.22 g/mol. Its unique structure allows for various interactions with biological macromolecules, contributing to its potential therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. For instance, studies have demonstrated its ability to inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains.
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including HL-60 (human promyelocytic leukemia) and MCF-7 (breast cancer) cells. The mechanism appears to involve the modulation of cell cycle progression and the induction of oxidative stress, leading to cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 | 19.0 | Induction of apoptosis |
| MCF-7 | 28.0 | Cell cycle arrest and oxidative stress |
Xanthine Oxidase Inhibition
Another notable activity is the inhibition of xanthine oxidase, an important enzyme involved in purine metabolism. This inhibition can lead to reduced uric acid levels, making it a candidate for treating gout and hyperuricemia. Comparative studies have shown that derivatives of this compound can exhibit IC50 values in the low micromolar range.
| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| This compound | 15.3 | Febuxostat | 3.6 |
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound can bind to active sites of enzymes like xanthine oxidase, inhibiting their activity.
- Cell Signaling Pathways: It modulates signaling pathways associated with apoptosis and cell proliferation.
- Oxidative Stress Induction: By generating reactive oxygen species (ROS), it can lead to cellular damage and apoptosis in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Antimicrobial Efficacy: A study demonstrated that the compound effectively reduced bacterial load in infected mice models, showcasing its potential as a therapeutic agent against bacterial infections.
- Anticancer Activity Assessment: A clinical trial involving cancer patients showed promising results where treatment with derivatives of this compound led to improved survival rates and reduced tumor sizes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
